

Controlling polymorphism in Pigment Red 112 crystallization

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Compound of Interest		
Compound Name:	Pigment red 112	
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Technical Support Center: Pigment Red 112 Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of C.I. **Pigment Red 112** (CAS: 6535-46-2).

Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 112 and what are its primary applications?

A1: **Pigment Red 112** (PR 112), also known as Permanent Red FGR, is a monoazo pigment with a bright, neutral red shade.[1][2] It is widely used in various applications due to its high color strength, excellent light fastness, and good resistance properties.[2][3][4] Common applications include printing inks (water-based and solvent-based), paints and coatings (including automotive and decorative paints), plastics, rubber, and textile printing.[2][3][5][6]

Q2: What is polymorphism and why is it important in pigment crystallization?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[7][8] These different forms, called polymorphs, are chemically identical but have different physical properties. For pigments, properties like color shade, thermal stability, solubility, and dispersibility are largely controlled by the crystal structure.[7][8][9] Controlling polymorphism is







critical because obtaining the wrong polymorph can lead to an unacceptable final product with altered color, poor performance, and reduced stability.[8]

Q3: My **Pigment Red 112** batch has a different color shade compared to previous experiments. What could be the cause?

A3: A variation in color shade is often linked to changes in the crystal modification (polymorphism) or particle size distribution.[7] Even without a true polymorphic transformation, factors like solvent, temperature, and agitation during crystallization can alter the crystal size and shape, which in turn affects the coloristic properties of the final pigment powder.[9][10] Rapid crystallization, in particular, can lead to smaller, less stable crystals or the inclusion of impurities, impacting the color.[11]

Q4: What is "blooming" or "bleeding" and how can it be prevented during application?

A4: Blooming and bleeding are undesired effects caused by pigment recrystallization in the application medium, such as a paint or plastic that undergoes heat treatment.[10] The pigment can partially dissolve when heated and then crystallize out again upon cooling. If this new crystallization occurs on the surface, it's called "blooming." If it happens in an adjacent layer, it's known as "bleeding."[10] To prevent this, it is crucial to use a stable crystal form of the pigment that has low solubility in the application medium, even at elevated processing temperatures. Thermal after-treatment of the pigment can improve its stability and resistance to recrystallization.[10]

Q5: How can I improve the dispersibility of my **Pigment Red 112** crystals?

A5: Poor dispersibility can be caused by strong agglomeration of small primary particles or an unfavorable particle shape.[7][9] The synthesis method significantly impacts dispersibility. For instance, using microreactors for the azo coupling reaction can produce an uncoated, more easily dispersible PR 112 by creating finely divided particles.[12] Additionally, various dispersing agents and surface treatments can be applied during or after synthesis to prevent particles from clustering and improve their compatibility with the application medium.[13]

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Suggested Solution(s)
Unexpected Crystal Form or Poor Yield	Solvent Selection: The solvent system significantly influences which polymorph is favored.	Review the solubility of PR 112 in your chosen solvent. Experiment with different solvents or solvent mixtures to target the desired polymorph.
Supersaturation Control: Crystallization occurred too quickly (high supersaturation), leading to uncontrolled nucleation and potentially the metastable form.[11]	Slow down the crystallization process. For cooling crystallization, reduce the cooling rate. For anti-solvent crystallization, slow the addition rate of the anti-solvent.[14]	
Temperature Fluctuation: The process temperature may have crossed a transition point where a different polymorph becomes more stable.[8]	Ensure precise and stable temperature control throughout the crystallization process. Calibrate all temperature monitoring equipment.	-
Seeding Issues: No seeds were used, or the wrong polymorph was used for seeding. Seeding is a critical step for controlling both crystal size and polymorphism.[15]	Implement a seeding protocol. Prepare seed crystals of the desired polymorph and add them to the solution in the metastable zone to promote controlled growth.[16]	-
Inconsistent Particle Size / Poor Morphology	Agitation Rate: The stirring speed affects mass transfer and can induce secondary nucleation, leading to a wide particle size distribution.	Optimize the agitation rate. Too low may result in poor mixing, while too high may cause crystal breakage or excessive secondary nucleation.
Impurity Presence: Impurities can inhibit or alter crystal growth patterns.	Ensure high purity of starting materials (2,4,5-trichloroaniline and Naphthol AS-D).[17] Consider a purification step like recrystallization or	



	charcoal treatment if impurities are suspected.[11]	
Product Fails Performance Tests (e.g., Light Fastness, Heat Stability)	Incorrect Polymorph: The obtained crystal form may have inherently lower stability. Heat stability is primarily a function of the crystal structure.[9]	Characterize the polymorph using techniques like X-Ray Powder Diffraction (XRPD). Refer to literature or internal standards to ensure the stable, high-performance form was produced.
Small Particle Size: Very small particles have higher surface energy and can be less stable to light, weather, and solvents. [10]	Implement a ripening or thermal after-treatment step. Holding the crystal slurry at an elevated temperature can allow smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening), increasing average particle size and stability.[10]	

Data & Properties

Table 1: Physicochemical Properties of **Pigment Red 112**



Property	Value	Reference(s)
C.I. Name	Pigment Red 112	[6]
C.I. Number	12370	[1][18]
CAS Number	6535-46-2	[18][19][20]
Chemical Formula	C24H16Cl3N3O2	[18][20]
Molecular Weight	484.76 g/mol	[20][21]
Appearance	Red Powder	[21]
Density	1.35 - 1.65 g/cm ³	[6]
Oil Absorption	30-88 g/100g	[6][22]
Average Particle Size	0.11 μm	[22]

Table 2: Fastness and Resistance Properties of Pigment Red 112

Property	Rating (1=Poor, 5=Excellent)	Reference(s)
Acid Resistance (5% HCl)	4	[6][23]
Alkali Resistance (5% NaOH)	4	[6][23]
Soap Resistance	5	[6]
Water Resistance	Excellent	[23]
Ethanol Resistance	4	[6][23]
Xylene Resistance	Excellent	[23]
Light Fastness (Full Shade)	7-8 (8=Excellent)	[2][3][6]
Heat Resistance	180 °C	[6]

Experimental Protocols & Characterization

1. General Synthesis Protocol: Azo Coupling

Troubleshooting & Optimization



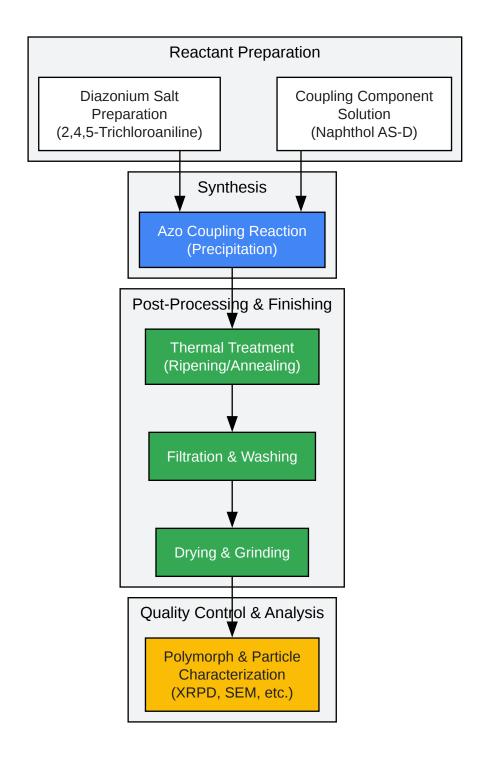


The industrial synthesis of **Pigment Red 112** occurs via an azo coupling reaction. This involves two main steps: diazotization and coupling.

- Diazotization: 2,4,5-trichloroaniline is diazotized by reacting it with sodium nitrite in the
 presence of hydrochloric acid at a low temperature (0-5 °C) to form a diazonium salt solution.
 [17]
- Coupling Component Preparation: The coupling component, Naphthol AS-D (3-hydroxy-2-naphthoic acid o-toluidide), is dissolved in an aqueous alkaline solution.[17]
- Coupling Reaction: The diazonium salt solution is slowly added to the prepared coupling component solution under controlled pH and temperature conditions. The pigment precipitates out of the solution upon reaction.[17]
- Post-Treatment: The resulting pigment slurry is typically heated (thermal after-treatment) to increase crystal size and stability.[10] Finally, the product is filtered, washed to remove residual salts and impurities, dried, and ground.[17]
- 2. Key Characterization Methods
- X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphs. Each crystal form produces a unique diffraction pattern, which serves as a "fingerprint".[7]
- High-Performance Liquid Chromatography (HPLC-UV): HPLC can be used to assess the purity of the pigment and quantify any organic impurities.[19]
- Spectroscopy (FTIR, UV-Vis): Infrared and UV-Vis spectroscopy can provide information about the chemical structure and can sometimes detect differences between polymorphs.[24] UV-Vis is also critical for colorimetric analysis.
- Electron Microscopy (SEM/TEM): Scanning or Transmission Electron Microscopy is used to visualize the crystal morphology (shape) and particle size distribution of the pigment powder.

Diagrams & Workflows

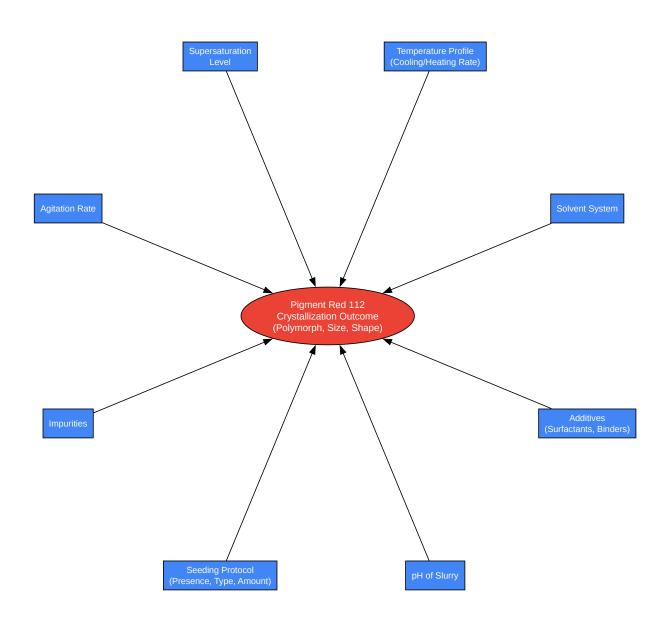




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Caption: Experimental workflow for the synthesis and analysis of **Pigment Red 112**.

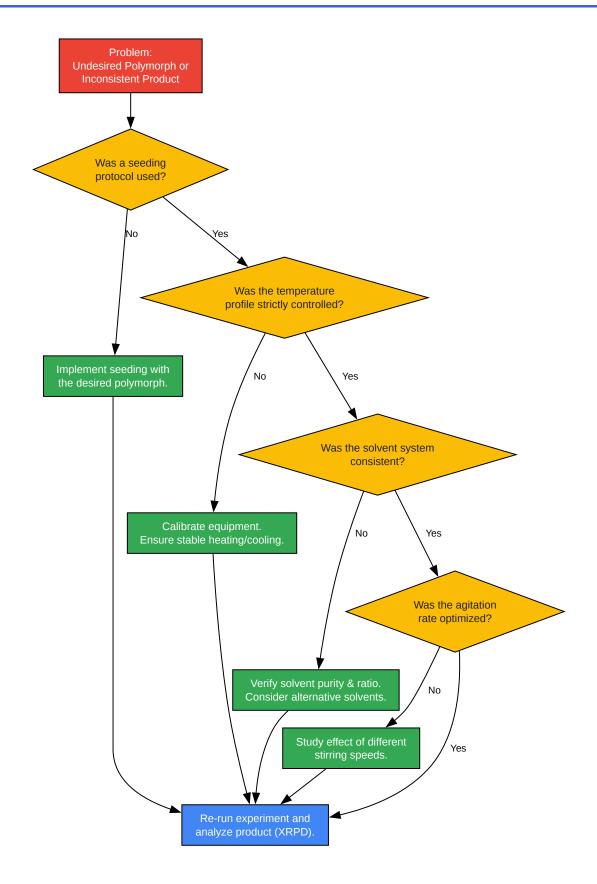




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Caption: Key factors influencing the polymorphic outcome of Pigment Red 112.





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Caption: Troubleshooting decision tree for controlling **Pigment Red 112** polymorphism.



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